

"toxicology profile of Palmitoyllactic acid"

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Compound of Interest

Compound Name: Palmitoyllactic acid

Cat. No.: B1678352

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Toxicology Profile of Palmitic Acid

Disclaimer: The following toxicology profile is for Palmitic Acid. A comprehensive search for toxicological data on **Palmitoyllactic acid** yielded no specific studies. **Palmitoyllactic acid** is an ester of palmitic acid and lactic acid.[1][2][3] While the toxicological properties of an ester can differ from its constituent acid and alcohol, the information on palmitic acid is provided here as the most relevant available data for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the current understanding of the toxicology of palmitic acid, a 16-carbon saturated fatty acid.[4] It is the most common saturated fatty acid in animals and plants and is a major component of palm oil.[4] While essential for various biological functions, excess palmitic acid has been associated with cellular and organ toxicity. This document summarizes key findings on its cytotoxicity, genotoxicity, and relevant signaling pathways, and provides detailed experimental protocols where available.

Acute and Subchronic Toxicity

Data on the acute oral toxicity of palmitic acid itself is not readily available in the provided search results; however, studies on its esters provide some insight. For instance, the acute oral LD50 for Cetyl Palmitate in rats is estimated to be greater than 14.4 g/kg, and for Octyl and Isopropyl Palmitates, it is greater than 64.0 g/kg. In subchronic oral toxicity studies, diets containing 5% to 50% palmitic acid fed to rats resulted in thrombosis, aortic atherosclerosis, anorexia, and mortality.

Table 1: Acute Toxicity of Palmitic Acid Esters

Compound	Animal Model	Route of Administration	LD50	Reference
Cetyl Palmitate	Rat	Oral	> 14.4 g/kg	
Octyl Palmitate	Rat	Oral	> 64.0 g/kg	
Isopropyl Palmitate	Rat	Oral	> 64.0 g/kg	

Cytotoxicity

Palmitic acid has demonstrated cytotoxic effects in various cell lines, often potentiating the toxicity of other drugs. At concentrations from 12.5 to 50 µg/mL, it showed selective cytotoxicity to human leukemic cells while having no effect on normal human dermal fibroblasts. In human Chang liver cells, exposure to palmitic acid led to decreased cell viability, ATP reduction, and G2/M phase arrest. Furthermore, saturated fatty acids like palmitic acid are generally more cytotoxic than unsaturated fatty acids.

Table 2: Cytotoxicity of Palmitic Acid

Cell Line	Concentration	Effect	Reference
Human leukemic cells	12.5 - 50 µg/mL	Selective cytotoxicity	
Normal Human Dermal Fibroblasts	12.5 - 50 µg/mL	No cytotoxicity	
Human Chang liver cells	Not specified	Decreased cell viability, ATP reduction, G2/M phase arrest	
SK-Hep-1 cells	Not specified	Augmented TNF-α-induced cytotoxicity	

Genotoxicity

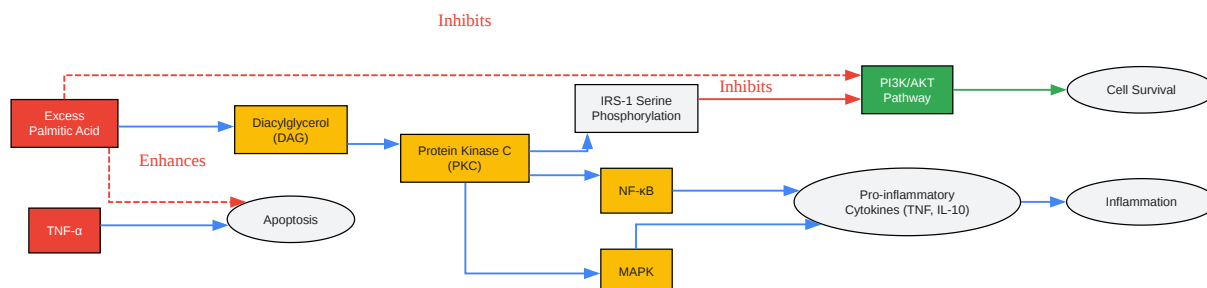
The genotoxicity of palmitic acid has been evaluated in several assays. It was found to be non-genotoxic in the BlueScreen assay, which assesses genotoxic stress through human-derived gene expression, both with and without metabolic activation. An in vitro micronucleus test also showed that palmitic acid was non-clastogenic. Based on the available data, palmitic acid is not considered to have genotoxic potential.

Table 3: Genotoxicity of Palmitic Acid

Assay	System	Metabolic Activation	Result	Reference
BlueScreen Assay	Human-derived cells	With and Without	Negative	
In Vitro Micronucleus Test	Not specified	Not specified	Non-clastogenic	

Signaling Pathways in Palmitic Acid-Induced Toxicity

Excess palmitic acid can enter non-oxidative metabolic pathways, leading to the activation of several signaling cascades that contribute to its toxic effects. Key pathways implicated include the activation of protein kinase C (PKC), nuclear factor- κ B (NF- κ B), and mitogen-activated protein kinase (MAPK) signaling, which can lead to the production of pro-inflammatory cytokines. Palmitic acid has also been shown to inhibit the PI3K/AKT survival pathway and enhance TNF- α -mediated apoptosis.



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Caption: Signaling pathways activated by excess palmitic acid leading to cellular toxicity.

Experimental Protocols

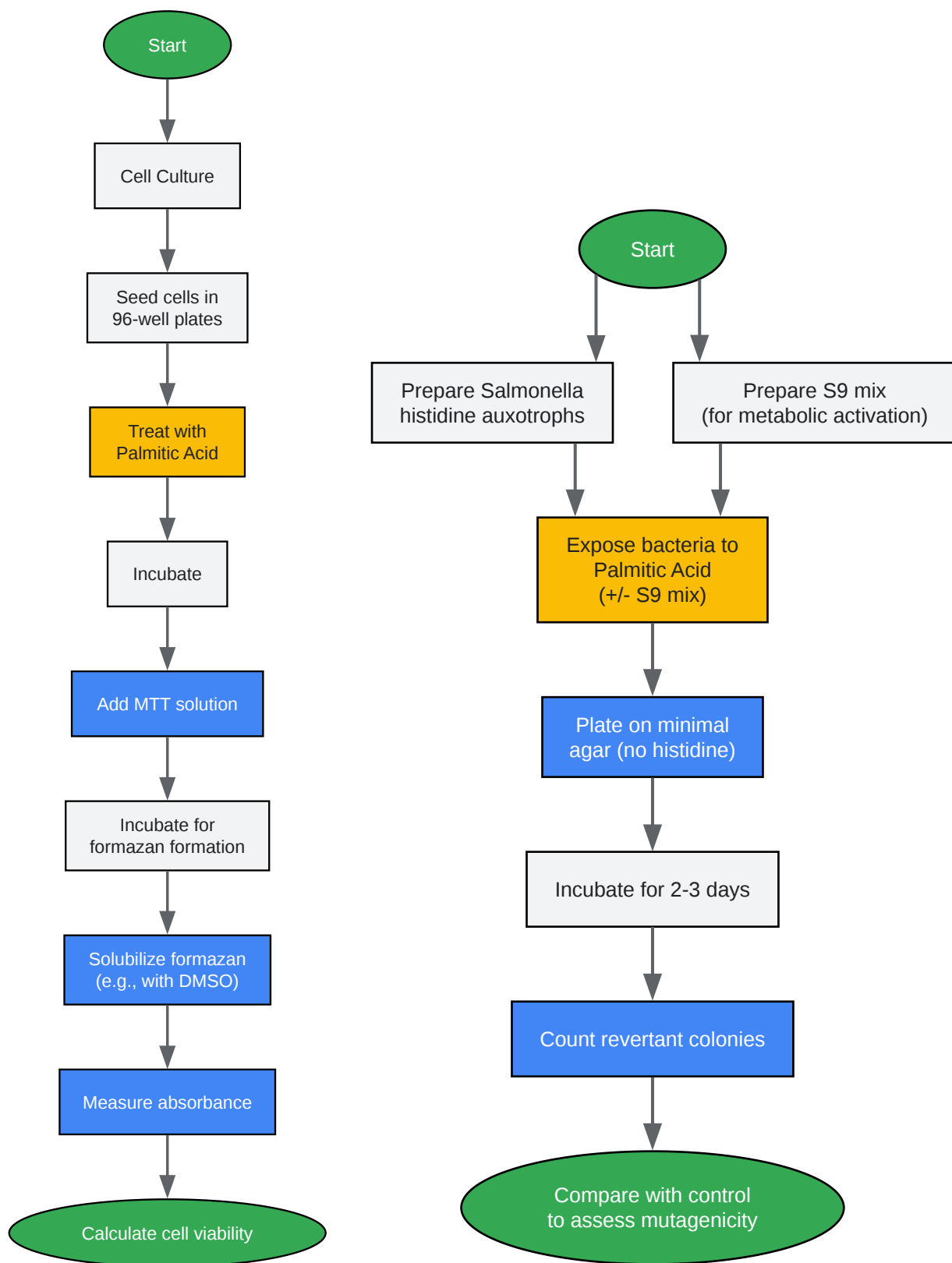
Detailed experimental protocols for the studies cited are not fully available in the search results. However, the general methodologies for key assays can be outlined.

5.1. Cytotoxicity Assay (General)

A common method to assess cytotoxicity is the MTT assay.

- **Cell Culture:** Cells (e.g., HepG2, human leukemic cells) are cultured in appropriate media and conditions.
- **Treatment:** Cells are seeded in 96-well plates and treated with varying concentrations of palmitic acid for a specified duration (e.g., 24 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are solubilized with a solvent (e.g., DMSO).

- **Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).



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